Vitexolide E

Description

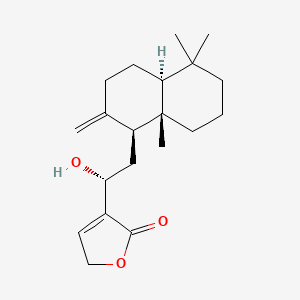

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(1R)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-13-6-7-17-19(2,3)9-5-10-20(17,4)15(13)12-16(21)14-8-11-23-18(14)22/h8,15-17,21H,1,5-7,9-12H2,2-4H3/t15-,16+,17-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNUJNWMFLYQTF-PFRQMTDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CC(C3=CCOC3=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@H](C3=CCOC3=O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Vitetrifolin E: A Diterpenoid from Vitex trifolia with Promising Anti-Cancer Activity

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Vitetrifolin E, a labdane-type diterpenoid, has been isolated from the medicinal plant Vitex trifolia L.[1][2][3] This guide provides a comprehensive overview of the discovery, natural source, chemical properties, and biological activities of vitetrifolin E, with a focus on its potential as an anti-cancer agent. The information presented herein is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug discovery and development. It is important to note that "Vitexolide E" is considered a likely misspelling of vitetrifolin E, as the latter is documented in scientific literature.

Discovery and Natural Source

Vitetrifolin E is a natural product derived from Vitex trifolia L., a plant belonging to the Lamiaceae family. This plant has a history of use in traditional medicine.[1][2][3] The isolation of vitetrifolin E, along with other diterpenoids, has been reported from the leaves and fruits of this plant.[1][2][3]

Chemical Properties and Spectroscopic Data

The chemical structure of vitetrifolin E is characterized by a labdane diterpenoid skeleton. To facilitate its identification and characterization, the following spectroscopic data are crucial.

Table 1: Spectroscopic Data for Vitetrifolin E

| Spectroscopic Technique | Key Data Points |

| ¹H-NMR | Specific chemical shifts (δ) and coupling constants (J) for each proton. |

| ¹³C-NMR | Chemical shifts (δ) for each carbon atom. |

| Infrared (IR) | Absorption bands (cm⁻¹) corresponding to functional groups. |

| Mass Spectrometry (MS) | Molecular ion peak (m/z) and fragmentation pattern. |

Experimental Protocols

The isolation and characterization of vitetrifolin E involve a series of chromatographic and spectroscopic techniques. The following is a generalized protocol based on methods used for the isolation of diterpenoids from Vitex trifolia.

Isolation of Vitetrifolin E from Vitex trifolia

A general workflow for the isolation of vitetrifolin E is depicted in the following diagram.

Caption: Generalized workflow for the isolation of vitetrifolin E.

Detailed Steps:

-

Plant Material Preparation: The leaves or fruits of Vitex trifolia are collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with a suitable organic solvent such as methanol, ethanol, or acetone at room temperature for an extended period. The solvent is then evaporated under reduced pressure to obtain a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: The fraction containing vitetrifolin E (typically the less polar fractions) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents (e.g., a mixture of n-hexane and ethyl acetate) to separate the different components.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired compound.

-

Purification: Fractions containing vitetrifolin E are pooled and further purified using techniques like preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated pure compound is confirmed using spectroscopic methods including ¹H-NMR, ¹³C-NMR, IR, and MS.

Biological Activity: Anti-Cancer Effects

Vitetrifolin E has demonstrated significant biological activity, particularly in the context of cancer. Studies have shown that it can induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.[1][2]

Cytotoxicity

While specific IC50 values for pure vitetrifolin E against a wide range of cancer cell lines are not extensively documented in publicly available literature, studies on extracts of Vitex trifolia and related compounds have shown cytotoxic effects. For instance, a study by Li et al. (2005) reported that labdane-type diterpenes from V. trifolia, including vitetrifolin E, exhibited significant induction of apoptosis in tsFT210 and K562 cancer cells at a concentration of 100.0 μg/mL.[2] At lower concentrations, these compounds were found to inhibit cell cycle progression.[2]

Table 2: Reported Cytotoxic Activities of Vitex trifolia Extracts and Related Compounds

| Cell Line | Agent | IC50 Value | Reference |

| tsFT210 | Vitetrifolin E and other labdanes | Induces apoptosis at 100.0 μg/mL | Li et al., 2005b[2] |

| K562 | Vitetrifolin E and other labdanes | Induces apoptosis at 100.0 μg/mL | Li et al., 2005b[2] |

Mechanism of Action: Apoptosis and Cell Cycle Arrest

The anti-cancer activity of vitetrifolin E is attributed to its ability to induce apoptosis and disrupt the normal cell cycle of cancer cells.

Apoptosis Induction: Vitetrifolin E, along with other diterpenoids from Vitex trifolia, has been shown to be a potent inducer of apoptosis in cancer cells.[1][2] While the precise signaling pathway for vitetrifolin E has not been fully elucidated, related compounds from Vitex have been shown to influence pathways that regulate apoptosis. For instance, vitexicarpin, another flavonoid from V. trifolia, induces apoptosis in K562 cells through a mitochondria-controlled pathway.[4] This suggests that vitetrifolin E might also exert its pro-apoptotic effects through the intrinsic (mitochondrial) pathway.

Caption: Proposed mitochondrial pathway of apoptosis induced by vitetrifolin E.

Cell Cycle Arrest: In addition to inducing apoptosis, vitetrifolin E can also cause cell cycle arrest, preventing cancer cells from proliferating. At lower concentrations, vitetrifolin E and related compounds were found to impede the cell cycle progression of tsFT210 and K562 cells, specifically at the G0/G1 phase.[2] This suggests that vitetrifolin E may interfere with the molecular machinery that governs cell cycle checkpoints.

Caption: Vitetrifolin E induces cell cycle arrest at the G0/G1 phase.

Conclusion and Future Directions

Vitetrifolin E, a labdane-type diterpenoid from Vitex trifolia, exhibits promising anti-cancer properties through the induction of apoptosis and cell cycle arrest. While the foundational knowledge about its discovery and biological activities is established, further research is warranted to fully elucidate its therapeutic potential. Specifically, detailed spectroscopic characterization, optimization of isolation protocols, and in-depth studies to unravel the precise molecular signaling pathways are crucial next steps. Such investigations will be instrumental in advancing vitetrifolin E as a potential lead compound in the development of novel anti-cancer therapies.

References

- 1. Frontiers | A comprehensive review of ethnomedicinal approaches, phytochemical analysis, and pharmacological potential of Vitex trifolia L. [frontiersin.org]

- 2. A comprehensive review of ethnomedicinal approaches, phytochemical analysis, and pharmacological potential of Vitex trifolia L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijcrt.org [ijcrt.org]

- 4. [Vitexicarpin, a flavonoid from Vitex trifolia L., induces apoptosis in K562 cells via mitochondria-controlled apoptotic pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical structure and stereochemistry of Vitexolide E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexolide E is a diterpenoid compound that has been identified within the genus Vitex, a group of plants recognized for its rich diversity of secondary metabolites.[1] Diterpenoids from Vitex species have garnered significant scientific interest due to their structural complexity and a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This technical guide aims to provide a detailed overview of the chemical structure, stereochemistry, and available data on this compound, tailored for professionals in the fields of chemical and biomedical research and drug development.

Chemical Structure and Stereochemistry

While the complete structural elucidation and stereochemical assignment of this compound are not yet fully detailed in publicly available scientific literature, it is classified as a diterpenoid. Diterpenoids are a class of organic compounds composed of four isoprene units, typically possessing a C20 carbon skeleton. Compounds co-isolated with this compound, such as Vitexolides B and C, share a common structural scaffold, suggesting that this compound likely possesses a similar core framework.[2] The structural determination of such complex natural products generally relies on a combination of advanced spectroscopic techniques.

Physicochemical and Spectroscopic Data

Detailed quantitative data for this compound is not available at this time. The structural elucidation of related diterpenoids from Vitex species typically involves the following analytical methods:

| Data Type | Instrumentation | Typical Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Bruker Avance (or equivalent) at 400-600 MHz for ¹H and 100-150 MHz for ¹³C | Chemical shifts (δ) and coupling constants (J) provide information on the proton and carbon environments, crucial for establishing the carbon skeleton and relative stereochemistry. 2D NMR experiments such as COSY, HSQC, and HMBC are essential for assigning connectivity. |

| Mass Spectrometry (MS) | High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) | Provides the accurate mass of the molecule, allowing for the determination of the molecular formula. |

| Infrared (IR) Spectroscopy | FTIR Spectrometer | Reveals the presence of key functional groups, such as hydroxyls (-OH), carbonyls (C=O), and double bonds (C=C). Vitexolides B, C, and E have been noted to exhibit similar IR spectra.[2] |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | UV-Vis Spectrophotometer | Identifies the presence of chromophores within the molecule, such as conjugated systems. |

| X-ray Crystallography | Single-crystal X-ray diffractometer | Provides the unambiguous three-dimensional structure and absolute stereochemistry of a crystalline compound. |

Experimental Protocols

The isolation and purification of diterpenoids like this compound from plant material is a multi-step process. Below is a generalized workflow based on standard phytochemical procedures.

General Experimental Workflow

Caption: Generalized workflow for the isolation and characterization of this compound.

1. Plant Material Collection and Preparation: The plant material, typically leaves, stems, or roots of a Vitex species, is collected, air-dried, and ground into a fine powder to increase the surface area for extraction.

2. Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol, ethanol, or ethyl acetate, at room temperature or with gentle heating. This process is often repeated multiple times to ensure exhaustive extraction of the secondary metabolites. The solvent is then evaporated under reduced pressure to yield a crude extract.

3. Fractionation: The crude extract is subjected to fractionation to separate compounds based on their polarity. This is commonly achieved through liquid-liquid partitioning using a series of immiscible solvents (e.g., hexane, ethyl acetate, butanol, and water). Further separation is carried out using column chromatography over a stationary phase like silica gel or Sephadex, eluting with a gradient of solvents of increasing polarity.

4. Purification: Fractions containing the compound of interest are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC). This step is crucial for obtaining the pure compound in sufficient quantity for structural elucidation and biological assays.

5. Structural Elucidation: The structure of the isolated pure compound is then determined using a combination of spectroscopic methods as detailed in the data table above.

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound have not been extensively reported, other diterpenoids isolated from Vitex species have demonstrated a range of pharmacological effects. These activities often involve modulation of key signaling pathways implicated in disease.

Hypothetical Signaling Pathway Modulation

Caption: Hypothetical inhibition of an inflammatory signaling pathway by this compound.

Many diterpenoids exhibit anti-inflammatory properties by inhibiting pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. It is plausible that this compound could exert similar effects by targeting components of this or other related pathways, thereby reducing the expression of inflammatory mediators. Further research is necessary to elucidate the specific molecular targets and mechanisms of action of this compound.

Conclusion and Future Directions

This compound represents a potentially valuable natural product from the Vitex genus. While its detailed chemical and biological profile is still emerging, the precedent set by other diterpenoids from this genus suggests it may possess interesting pharmacological properties. Future research should focus on the complete structural elucidation of this compound, including its absolute stereochemistry. Following this, a comprehensive evaluation of its biological activities and mechanism of action will be crucial for determining its potential as a lead compound for drug discovery and development. The synthesis of this compound and its analogs would also be a valuable endeavor to enable structure-activity relationship studies and to provide a sustainable source of the compound for further investigation.

References

Preliminary Mechanistic Insights into Vitexolide E: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical guide on the preliminary studies into the mechanism of action of Vitexolide E, a labdane diterpenoid isolated from Vitex species. Direct mechanistic studies on this compound are currently limited. However, initial research has demonstrated its cytotoxic effects. Furthermore, extensive studies on structurally related labdane diterpenoids from the Vitex genus provide compelling evidence for potential anti-inflammatory activities. This guide synthesizes the available data, details relevant experimental protocols, and presents potential signaling pathways to inform future research and drug development efforts.

Introduction

This compound is a labdane-type diterpenoid that has been isolated from plants of the Vitex genus, notably Vitex vestita and Vitex trifolia.[1][2] While comprehensive studies on its specific mechanism of action are yet to be published, preliminary investigations have revealed its cytotoxic potential against human cancer cell lines.[2][3] Moreover, the broader family of labdane diterpenoids found in Vitex species has been shown to possess significant anti-inflammatory properties, suggesting a plausible, yet unexplored, therapeutic avenue for this compound.[4] This guide aims to consolidate the current understanding of this compound's biological activities, drawing from direct evidence and the activities of its close structural analogs.

Cytotoxic Activity of this compound

Initial in vitro studies have demonstrated that this compound exhibits cytotoxic activity against human colorectal carcinoma (HCT-116) and human fetal lung fibroblast (MRC5) cell lines.[2][3]

Quantitative Data

The cytotoxic potential of this compound and its analogs from Vitex vestita is summarized in the table below.

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | HCT-116 | 1 - 10 | [2][3] |

| MRC5 | 1 - 10 | [2][3] | |

| Vitexolide A | HCT-116 | 1 - 10 | [2][3] |

| MRC5 | 1 - 10 | [2][3] | |

| 12-epivitexolide A | HCT-116 | 1 - 10 | [2][3] |

| MRC5 | 1 - 10 | [2][3] | |

| Vitexolide B | HCT-116 | 1 - 10 | [2][3] |

| Vitexolide C | HCT-116 | 1 - 10 | [2][3] |

| Vitexolin A | HCT-116 | 1 - 10 | [2][3] |

| Vitexolin B | HCT-116 | 1 - 10 | [2][3] |

| Vitexolide D | HCT-116 | 1 - 10 | [2][3] |

| MRC5 | 1 - 10 | [2][3] | |

| Acuminolide | HCT-116 | 1 - 10 | [2][3] |

| MRC5 | 1 - 10 | [2][3] |

Table 1: Cytotoxic activity of this compound and related labdane diterpenoids from Vitex vestita.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of this compound was likely determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting intracellular formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: HCT-116 and MRC5 cells are seeded into 96-well plates at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubated for 24 hours to allow for cell attachment.[6]

-

Compound Treatment: Cells are treated with various concentrations of this compound (typically in a series of dilutions) and incubated for a specified period (e.g., 48 or 72 hours).[7]

-

MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for 3-4 hours at 37°C.[7]

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Diagram 1: General workflow for the MTT-based cytotoxicity assay.

Potential Anti-Inflammatory Mechanism of Action

While direct evidence for this compound is lacking, numerous studies on other labdane diterpenoids from Vitex species, such as Vitex negundo, point towards a potent anti-inflammatory mechanism of action.[4] The primary mechanism appears to be the inhibition of key inflammatory mediators like nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[8]

Quantitative Data from Related Compounds

The anti-inflammatory activity of labdane diterpenoids from Vitex negundo is highlighted in the following table.

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Negundoin A | NO Inhibition | RAW 264.7 | 0.12 | |

| Negundoin C | NO Inhibition | RAW 264.7 | 0.23 | |

| Vitnegundin A | NO Inhibition | BV-2 | 11.8 | [9] |

| Swinhoeic acid | NO Inhibition | BV-2 | 19.6 | [9] |

| Vitnegundin E | NO Inhibition | BV-2 | 44.2 | [9] |

Table 2: Anti-inflammatory activity of labdane and other diterpenoids from Vitex negundo.

Proposed Signaling Pathway

The anti-inflammatory effects of Vitex diterpenoids are likely mediated through the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of pro-inflammatory genes, including iNOS and COX-2.[10] Vitex diterpenoids may interfere with this cascade, resulting in reduced production of NO and prostaglandins.[11]

Diagram 2: Hypothesized anti-inflammatory signaling pathway for this compound.

Experimental Protocols

Principle: This colorimetric assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, and the absorbance is measured to quantify NO production.[12][13]

Methodology:

-

Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) are plated in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour.[12]

-

LPS Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) to induce NO production and incubated for 24 hours.[12]

-

Griess Reaction: An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[14]

-

Incubation and Measurement: After a short incubation period at room temperature in the dark, the absorbance is measured at 540 nm.[14]

-

Quantification: The nitrite concentration is determined from a sodium nitrite standard curve.

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (iNOS and COX-2) in cell lysates.

Methodology:

-

Cell Lysis: Following treatment with the test compound and/or LPS, cells are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[15]

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for iNOS and COX-2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[16]

-

Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software.[16]

Conclusion and Future Directions

The preliminary data on this compound indicate a clear cytotoxic activity against cancer cell lines. While its direct anti-inflammatory mechanism has not been elucidated, the substantial evidence from structurally similar labdane diterpenoids from the Vitex genus strongly suggests a potential role in modulating inflammatory pathways, likely through the inhibition of the NF-κB signaling cascade and subsequent downregulation of iNOS and COX-2.

Future research should focus on:

-

Confirming the anti-inflammatory effects of this compound using in vitro and in vivo models.

-

Elucidating the precise molecular targets of this compound within the inflammatory and apoptotic signaling pathways.

-

Conducting structure-activity relationship (SAR) studies to optimize the cytotoxic and anti-inflammatory properties of this compound derivatives.

This technical guide provides a foundational understanding of the potential mechanisms of action of this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. Antibacterial Labdane Diterpenoids from Vitex vestita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. In vitro anti-proliferative activity of selected nutraceutical compounds in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Triterpenoids and triterpenoid saponins from Vitex negundo and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reciprocal regulation of the nitric oxide and cyclooxygenase pathway in pathophysiology: relevance and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Elevation of Inducible Nitric Oxide Synthase and Cyclooxygenase-2 Expression in the Mouse Brain after Chronic Nonylphenol Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Spectroscopic Data of Vitexolide E

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Vitexolide E, a labdane-type diterpenoid. The information presented herein is essential for the identification, characterization, and further development of this natural product for potential therapeutic applications. All data is sourced from the primary literature detailing its isolation and structural elucidation.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The data are summarized in the tables below for clarity and comparative analysis.

Table 1: HRMS Data for this compound

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+Na]⁺ | 387.2142 | 387.2142 | C₂₀H₃₂O₅Na |

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δн (ppm) | Multiplicity | J (Hz) |

| 1α | 1.15 | m | |

| 1β | 1.85 | m | |

| 2α | 1.60 | m | |

| 2β | 1.70 | m | |

| 3α | 1.35 | m | |

| 3β | 1.50 | m | |

| 5 | 1.40 | dd | 12.0, 2.0 |

| 6α | 2.10 | m | |

| 6β | 2.30 | m | |

| 7 | 4.15 | t | 3.0 |

| 11α | 1.75 | m | |

| 11β | 1.95 | m | |

| 12 | 5.10 | t | 7.0 |

| 14 | 4.80 | d | 7.0 |

| 15 | 5.95 | s | |

| 17 | 0.90 | s | |

| 18 | 0.85 | s | |

| 19 | 0.80 | s | |

| 20 | 1.25 | d | 7.0 |

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δc (ppm) |

| 1 | 39.0 |

| 2 | 19.0 |

| 3 | 42.0 |

| 4 | 33.5 |

| 5 | 55.0 |

| 6 | 28.0 |

| 7 | 78.0 |

| 8 | 148.0 |

| 9 | 135.0 |

| 10 | 39.5 |

| 11 | 30.0 |

| 12 | 70.0 |

| 13 | 165.0 |

| 14 | 100.0 |

| 15 | 170.0 |

| 16 | - |

| 17 | 21.5 |

| 18 | 33.0 |

| 19 | 21.0 |

| 20 | 16.0 |

Experimental Protocols

The following protocols are based on the methodologies described in the isolation and characterization of this compound.

2.1. Isolation of this compound

The isolation of this compound was performed from the leaves of Vitex vestita. The general workflow for the isolation of a natural product like this compound is depicted in the diagram below. The dried and powdered leaves were subjected to extraction with dichloromethane (CH₂Cl₂). The resulting crude extract was then fractionated using a combination of chromatographic techniques, including vacuum liquid chromatography (VLC) and preparative high-performance liquid chromatography (HPLC), to yield the pure compound.

2.2. Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signals.

-

High-Resolution Mass Spectrometry (HRMS): HRMS data was obtained using an electrospray ionization (ESI) source in positive ion mode.

Workflow Visualization

The following diagram illustrates a generalized workflow for the isolation and structural elucidation of a natural product such as this compound.

The Architecture of a Diterpenoid: A Technical Guide to the Putative Biosynthetic Pathway of Vitexolide E

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexolide E, a labdane-type diterpenoid isolated from plants of the Vitex genus, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for ensuring a sustainable supply through metabolic engineering and for the discovery of novel related compounds. This technical guide delineates the putative biosynthetic pathway of this compound, drawing upon the established principles of labdane-related diterpenoid biosynthesis and the elucidated pathway of the structurally similar compound, vitexilactone. While the complete enzymatic cascade for this compound has yet to be fully characterized, this document provides a robust theoretical framework, detailed experimental protocols for pathway elucidation, and a foundation for future research in this area.

Introduction

Labdane-related diterpenoids (LRDs) are a large and diverse class of natural products with a characteristic bicyclic core. They are biosynthesized from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). The formation of the labdane skeleton is a key branching point in terpenoid metabolism, leading to a vast array of structurally complex and biologically active molecules, including gibberellins, and various defense compounds. This compound, a member of this family, is distinguished by its lactone functional group, a feature often associated with significant bioactivity. This guide proposes a biosynthetic pathway for this compound, based on analogous pathways in Vitex species, and provides the necessary technical details for its experimental validation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through three main stages:

-

Formation of the Diterpene Precursor: Isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), derived from either the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway, are condensed to form the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP).

-

Cyclization to the Labdane Skeleton: A class II diterpene synthase (diTPS) catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic labdadienyl/copalyl pyrophosphate intermediate. In the case of this compound, the likely intermediate is peregrinol pyrophosphate (PPP), as identified in the biosynthesis of the related vitexilactone.

-

Tailoring and Functionalization: A series of post-cyclization modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and other tailoring enzymes, decorate the labdane scaffold to yield the final product, this compound. This includes hydroxylation and subsequent oxidation to form the characteristic lactone ring.

The proposed enzymatic sequence is illustrated in the following diagram:

Quantitative Data Summary

As the this compound biosynthetic pathway has not been fully elucidated, no specific quantitative data for the enzymes involved are available. The following table provides a template for the types of data that should be collected and presents hypothetical values based on characterized enzymes from related labdane diterpenoid pathways. This is for illustrative purposes only.

| Enzyme | Substrate | Kcat (s⁻¹) | Km (µM) | Optimal pH | Optimal Temp (°C) | Reference |

| [Hypothetical] PPP Synthase | GGPP | 0.5 | 15 | 7.5 | 30 | To be determined |

| [Hypothetical] CYP76BK-like | Peregrinol | 0.1 | 25 | 7.0 | 28 | To be determined |

| [Hypothetical] Dehydrogenase | 16-Hydroxy-peregrinol | 1.2 | 50 | 8.0 | 35 | To be determined |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed protocols for key experiments.

Identification and Cloning of Candidate Genes

A transcriptomics-guided approach is highly effective for identifying candidate genes.

Protocol:

-

Tissue Collection and RNA Extraction: Collect young leaves, trichomes, or other tissues from Vitex negundo where this compound is abundant. Immediately freeze in liquid nitrogen. Extract total RNA using a suitable plant RNA extraction kit.

-

Transcriptome Sequencing: Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina).

-

Bioinformatic Analysis: Assemble the transcriptome de novo. Identify candidate diTPS and CYP genes by BLAST searches against known terpenoid biosynthesis genes. Perform phylogenetic analysis to classify the candidates.

-

Gene Cloning: Design primers based on the assembled transcripts to amplify the full-length open reading frames (ORFs) of candidate genes from cDNA. Use Rapid Amplification of cDNA Ends (RACE) if necessary to obtain the full-length sequences.

Heterologous Expression and Functional Characterization of Diterpene Synthases

Protocol:

-

Vector Construction: Subclone the full-length ORFs of candidate diTPS genes into an appropriate E. coli expression vector (e.g., pET28a) and a yeast expression vector (e.g., pESC-URA).

-

E. coli Expression and in vitro Assays:

-

Transform the expression constructs into an appropriate E. coli strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG at a low temperature (e.g., 16°C) overnight.

-

Lyse the cells and prepare a cell-free extract.

-

Perform enzyme assays by incubating the cell-free extract with GGPP in a suitable buffer.

-

Extract the products with an organic solvent (e.g., hexane or ethyl acetate), dephosphorylate with alkaline phosphatase, and analyze by GC-MS.

-

-

Yeast Expression and in vivo Assays:

-

Transform the yeast expression constructs into a suitable Saccharomyces cerevisiae strain.

-

Culture the yeast and induce gene expression.

-

Extract metabolites from the yeast culture and analyze by GC-MS or LC-MS.

-

Functional Characterization of Cytochrome P450 Enzymes

Protocol:

-

Yeast Microsomal Expression: Co-express the candidate CYP gene and a cytochrome P450 reductase (CPR) in S. cerevisiae.

-

Microsome Preparation: Isolate microsomes from the yeast culture.

-

Enzyme Assays:

-

Incubate the microsomes with the putative substrate (e.g., peregrinol) and NADPH.

-

Extract the products with an organic solvent.

-

Analyze the products by GC-MS or LC-MS to identify hydroxylated intermediates.

-

Conclusion

The proposed biosynthetic pathway for this compound provides a solid foundation for the discovery of the complete enzymatic machinery responsible for its formation in Vitex species. The experimental protocols detailed in this guide offer a clear roadmap for researchers to identify and characterize the key enzymes, namely the class II diTPS and the specific CYPs involved in the tailoring of the labdane skeleton. Successful elucidation of this pathway will not only provide fundamental insights into the biochemical diversity of labdane-type diterpenoids but also open avenues for the biotechnological production of this compound and its derivatives for potential pharmaceutical applications. The lack of quantitative data at present highlights a significant gap in our knowledge and underscores the importance of future research in this area.

In-Depth Technical Guide: Preliminary Cytotoxicity Screening of Vitexolide E and Related Diterpenoids

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly accessible data specifically detailing the preliminary cytotoxicity of Vitexolide E is limited. This guide provides a comprehensive overview based on the cytotoxic activities of structurally related labdane-type diterpenoids isolated from the Vitex genus, such as Vitetrifolin E and Rotundifuran, to serve as a valuable proxy for researchers in the field.

Executive Summary

Diterpenoids derived from plants of the Vitex genus have emerged as a promising class of natural products with potential anticancer properties. This technical guide consolidates the available data on the in vitro cytotoxicity of these compounds, with a focus on their ability to induce apoptosis and inhibit cell cycle progression in cancer cell lines. While specific quantitative data for this compound remains elusive, the analysis of its close structural analogs provides a strong rationale for its further investigation as a potential cytotoxic agent. This document outlines the key findings, detailed experimental protocols for cytotoxicity assessment, and visual representations of the implicated biological pathways to guide future research and drug development efforts.

Quantitative Cytotoxicity Data

The cytotoxic potential of Vitex-derived diterpenoids has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, have been determined for some of these molecules. The available data for Rotundifuran, a compound structurally related to the Vitexolide class, is summarized below.

| Compound | Cell Line | Cell Type | Incubation Time (hours) | IC50 (µM) | Reference |

| Rotundifuran | HL-60 | Human Myeloid Leukemia | Not Specified | 22.5 | [1] |

| Rotundifuran | HeLa | Human Cervical Cancer | 24 | 8.67 | [2] |

| Rotundifuran | SiHa | Human Cervical Cancer | 24 | 7.29 | [2] |

| Rotundifuran | HeLa | Human Cervical Cancer | 48 | 6.15 | [2] |

| Rotundifuran | SiHa | Human Cervical Cancer | 48 | 5.49 | [2] |

Note: While the study by Li et al. (2005) on labdane-type diterpenes including Vitetrifolin E confirmed the determination of IC50 values against tsFT210 and K562 cells via MTT assay, the specific values were not available in the accessible literature[2].

Experimental Protocols

The assessment of cytotoxicity of Vitex diterpenoids has primarily been conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for evaluating cell viability.

MTT Assay Protocol

Objective: To determine the concentration at which a compound reduces the viability of a cell population by 50% (IC50).

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., K562, tsFT210, HL-60)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

Test compound (Vitex diterpenoid) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment and recovery.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent at the highest concentration used) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

-

Visualizations

Experimental Workflow

Implicated Signaling Pathways

Studies on Vitex diterpenoids, such as Vitetrifolin E, indicate that their cytotoxic effects are mediated through the induction of apoptosis and cell cycle arrest at the G0/G1 phase[2].

Conclusion and Future Directions

The available evidence strongly suggests that labdane-type diterpenoids from the Vitex genus, including Vitetrifolin E and Rotundifuran, are potent cytotoxic agents against various cancer cell lines. Their mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase. While direct cytotoxic data for this compound is needed, the information on its structural analogs provides a solid foundation for its investigation.

Future research should focus on:

-

Isolating or synthesizing sufficient quantities of this compound for comprehensive in vitro cytotoxicity screening against a broad panel of cancer cell lines.

-

Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

Conducting in vivo studies to evaluate the antitumor efficacy and safety profile of this compound in preclinical models.

This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, which are critical for unlocking the full therapeutic potential of this promising class of natural products.

References

Unveiling the Antibacterial Potential of Vitexolide E: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial antibacterial spectrum of Vitexolide E, a labdane-type diterpenoid isolated from the leaves of Vitex vestita. While quantitative data for this compound remains limited in publicly available literature, this document synthesizes the existing information, outlines standard experimental protocols for determining antibacterial activity, and presents a logical workflow for such investigations.

Introduction to this compound

This compound is a natural product that has been identified as possessing antibacterial properties. It belongs to the labdane class of diterpenoids, a group of chemical compounds known for their diverse biological activities. The initial investigations into the antibacterial potential of this compound were reported in a 2015 study by Corlay et al. in the Journal of Natural Products. This study screened a panel of compounds, including this compound, against a significant number of Gram-positive bacteria.

Initial Antibacterial Spectrum of this compound

The seminal study by Corlay et al. evaluated this compound (referred to as compound 8 in the publication) against a panel of 46 Gram-positive bacterial strains. While the complete minimum inhibitory concentration (MIC) dataset for this compound against all tested strains is not detailed in the primary publication or subsequent reviews, the compound was characterized as demonstrating moderate antibacterial activity .[1][2][3]

For context, the same study reported that a related compound, Vitexolide A, exhibited potent antibacterial activity with MIC values ranging from 6 to 96 μM against the same panel of bacteria.[1][2] Another review analyzing this work noted that 12-epivitexolide A and acuminolide, also from Vitex vestita, showed moderate activity against Staphylococcus aureus strains with MIC values of 16 μg/mL. While this provides an indication of the potential potency of moderately active compounds from this study, the specific MIC values for this compound remain to be fully disclosed in accessible literature.

The panel of 46 Gram-positive strains against which this compound was tested provides insight into its potential spectrum. While the full list is not available, such panels in antibacterial research typically include clinically relevant species and drug-resistant strains to assess the compound's therapeutic potential.

Experimental Protocols

The following sections describe the standard methodologies employed for determining the initial antibacterial spectrum of a novel compound like this compound, based on common practices in microbiology research.

Bacterial Strains and Culture Conditions

A diverse panel of clinically relevant Gram-positive bacterial strains would be selected for initial screening. This typically includes:

-

Staphylococcus aureus: Including methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains.

-

Enterococcus species: Including vancomycin-sensitive (VSE) and vancomycin-resistant (VRE) strains.

-

Streptococcus species: Including Streptococcus pneumoniae, Streptococcus pyogenes, and others.

-

Other Gram-positive bacilli and cocci.

Strains are typically sourced from recognized culture collections (e.g., ATCC, NCTC) or clinical isolates. Bacteria are cultured on appropriate growth media, such as Mueller-Hinton Agar (MHA) or Tryptic Soy Agar (TSA), and incubated under optimal conditions of temperature (e.g., 37°C) and atmosphere (e.g., aerobic, microaerophilic).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique for determining MIC values.

Protocol for Broth Microdilution:

-

Preparation of Compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration.

-

Serial Dilutions: A two-fold serial dilution of the this compound stock solution is performed in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) or another appropriate broth medium. This creates a range of decreasing concentrations of the compound across the wells.

-

Inoculum Preparation: A standardized bacterial inoculum is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The inoculum is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: Each well containing the serially diluted compound is inoculated with the standardized bacterial suspension.

-

Controls:

-

Growth Control: Wells containing only the broth medium and the bacterial inoculum (no compound) to ensure the bacteria are viable and growing.

-

Sterility Control: Wells containing only the broth medium to check for contamination.

-

Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the compound to ensure it does not inhibit bacterial growth.

-

-

Incubation: The microtiter plates are incubated at 37°C for 16-20 hours.

-

Reading the Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., the well remains clear). This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for determining the initial antibacterial spectrum of a novel compound.

Caption: Workflow for MIC determination.

Conclusion

This compound has been identified as a promising natural product with moderate antibacterial activity against a range of Gram-positive bacteria. While the currently available scientific literature provides a qualitative assessment of its initial antibacterial spectrum, a comprehensive quantitative dataset of MIC values is needed for a more thorough evaluation. The standardized experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to conduct further investigations into the antibacterial properties of this compound and other novel compounds. Future studies should focus on elucidating the precise MICs against a broad panel of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, to fully characterize its potential as a future therapeutic agent.

References

In Vitro Anti-proliferative Effects of Vitex-Related Compounds: A Technical Guide

Disclaimer: As of November 2025, publicly available scientific literature lacks specific data on the in vitro anti-proliferative effects of Vitexolide E. This guide synthesizes the available research on closely related and co-occurring compounds isolated from the Vitex genus, such as Vitexin-2-O-xyloside and various compounds within Vitex negundo extracts. This information is presented to offer insights into the potential anti-proliferative mechanisms that could be associated with novel compounds from this genus.

Executive Summary

This technical guide provides an in-depth overview of the in vitro anti-proliferative activities of bioactive compounds derived from the Vitex genus. It is intended for researchers, scientists, and drug development professionals. The guide details the cytotoxic effects of these compounds on various cancer cell lines, outlines the experimental protocols used for their evaluation, and illustrates the key signaling pathways involved in their mechanism of action. The primary mode of action appears to be the induction of apoptosis and modulation of cell cycle progression.

Quantitative Data Summary

The anti-proliferative effects of Vitex-derived compounds have been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from relevant studies are summarized below.

| Compound/Extract | Cell Line | Cell Type | IC50 Value | Citation |

| Acetone Extract (Vitex negundo) | PA1 | Ovarian Cancer | 88.01 ± 3.14 µg/ml | [1][2] |

| Methanol Extract (Vitex negundo) | PA1 | Ovarian Cancer | 112.30 ± 1.93 µg/ml | [1][2] |

| Doxorubicin (Standard Drug) | PA1 | Ovarian Cancer | 2.91 µg/ml | [1][2] |

| Vitexin-2-O-xyloside (XVX) | CaCo-2 | Colon Cancer | Data not specified | [3][4] |

| Vitexin-2-O-xyloside (XVX) | HepG2 | Liver Cancer | Data not specified | [3][4] |

Experimental Protocols

The following sections detail the methodologies employed in the assessment of the anti-proliferative effects of Vitex-related compounds.

Cell Culture and Treatment

Human cancer cell lines, such as PA1 (ovarian), CaCo-2 (colon), and HepG2 (liver), were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][2][3][4] Cells were maintained in a humidified incubator at 37°C with 5% CO2. For experimentation, cells were seeded in multi-well plates and allowed to adhere overnight before treatment with varying concentrations of the test compounds.

Cytotoxicity and Cell Viability Assays

The anti-proliferative effects of Vitex compounds are commonly assessed using colorimetric assays that measure cell viability.

-

Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the number of viable cells.

-

After treatment, cells are fixed with trichloroacetic acid.

-

The fixed cells are stained with SRB solution.

-

Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris-base solution.

-

The absorbance is read at a specific wavelength (e.g., 515 nm) to determine cell viability.[3][4]

-

-

MTT Assay: This assay measures the metabolic activity of viable cells by assessing the activity of mitochondrial dehydrogenases.

-

Following the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to the cell culture wells.

-

Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

The absorbance of the resulting solution is measured at a specific wavelength (typically between 500 and 600 nm) to quantify the number of viable cells.

-

Apoptosis Assays

-

Caspase Activity Assays: The induction of apoptosis is frequently confirmed by measuring the activity of key executioner caspases, such as caspase-3, caspase-8, and caspase-9.[3][4] These assays typically utilize a substrate that, when cleaved by the active caspase, produces a fluorescent or colorimetric signal. The intensity of the signal is proportional to the caspase activity.

Gene Expression Analysis

-

Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR): To investigate the molecular mechanisms, the expression levels of genes involved in apoptosis and cell survival are quantified.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vitro Cytotoxicity Assessment

References

- 1. Anti-proliferative Activity of Vitex negundo Leaf Extracts on PA1 Human Ovarian Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-proliferative Activity of Vitex negundo Leaf Extracts on PA1 Human Ovarian Cancer Cell Lines [archrazi.areeo.ac.ir]

- 3. Antiproliferative activity of vitexin-2-O-xyloside and avenanthramides on CaCo-2 and HepG2 cancer cells occurs through apoptosis induction and reduction of pro-survival mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

The γ-Hydroxybutenolide Moiety: A Linchpin in the Biological Activity of Vitexolide E

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Vitexolide E, a labdane diterpenoid isolated from plants of the Vitex genus, has garnered significant interest within the scientific community due to its notable cytotoxic and antibacterial properties. Central to its biological activity is the γ-hydroxybutenolide moiety, a five-membered lactone ring that appears to be a critical pharmacophore. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this moiety in this compound, drawing upon available quantitative data and experimental methodologies. The document further explores the potential signaling pathways implicated in its mechanism of action and offers detailed experimental protocols for the evaluation of similar compounds. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the field of drug discovery and development, facilitating a deeper understanding of this compound's therapeutic potential and guiding the design of novel, more potent analogs.

Introduction

Labdane diterpenoids are a large and structurally diverse class of natural products known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This compound, isolated from species such as Vitex vestita, is a prominent member of this family. Its chemical architecture is characterized by a bicyclic decalin core and a side chain terminating in a γ-hydroxybutenolide ring. Emerging evidence strongly suggests that this heterocyclic moiety is not merely a structural component but plays a pivotal role in the compound's biological efficacy. Understanding the SAR of the γ-hydroxybutenolide ring is therefore crucial for the rational design of new therapeutic agents with enhanced potency and selectivity.

Structure-Activity Relationship of the γ-Hydroxybutenolide Moiety

The biological activity of this compound is significantly influenced by the chemical features of its γ-hydroxybutenolide ring. While comprehensive SAR studies involving systematic modification of this moiety in this compound are not extensively documented in publicly available literature, data from studies on this compound and closely related labdane diterpenoids provide valuable insights.

Cytotoxic Activity

Research has demonstrated that this compound exhibits cytotoxic activity against various cancer cell lines. The presence of the β-hydroxyalkyl-γ-hydroxybutenolide subunit has been identified as a significant contributor to this activity.

| Compound | Cell Line | IC50 (µM) |

| This compound | HCT-116 (Human Colon Carcinoma) | 1 < IC50 < 10 |

| This compound | MRC-5 (Human Fetal Lung Fibroblast) | 1 < IC50 < 10 |

| Vitexolide A | HCT-116 (Human Colon Carcinoma) | 1 < IC50 < 10 |

| Vitexolide A | MRC-5 (Human Fetal Lung Fibroblast) | 1 < IC50 < 10 |

Table 1: Cytotoxic activity of this compound and the closely related Vitexolide A.

The data indicates that this compound possesses moderate cytotoxic activity against both a cancer cell line (HCT-116) and a normal cell line (MRC-5), suggesting a degree of non-specific cytotoxicity. The similar activity profile of Vitexolide A, which also contains the γ-hydroxybutenolide moiety, further supports the importance of this functional group for the observed cytotoxicity. It is hypothesized that the electrophilic nature of the butenolide ring may allow for covalent interactions with biological nucleophiles, such as cysteine residues in proteins, leading to enzyme inhibition and the induction of cellular stress pathways.

Antibacterial Activity

This compound has also demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. The γ-hydroxybutenolide moiety is believed to be a key determinant of this antimicrobial action.

| Compound | Bacterial Strain | MIC (µM) |

| This compound | Bacillus cereus | 6 - 96 |

| This compound | Enterococcus faecalis | 6 - 96 |

| This compound | Staphylococcus aureus | 6 - 96 |

| Vitexolide A | Bacillus cereus | 6 - 96 |

| Vitexolide A | Enterococcus faecalis | 6 - 96 |

| Vitexolide A | Staphylococcus aureus | 6 - 96 |

Table 2: Antibacterial activity of this compound and Vitexolide A against Gram-positive bacteria.

The broad range of the Minimum Inhibitory Concentration (MIC) values suggests that the potency of this compound can vary significantly among different bacterial species. The mechanism of antibacterial action is likely related to the disruption of essential cellular processes through the chemical reactivity of the γ-hydroxybutenolide ring.

Potential Signaling Pathways

While the precise molecular targets and signaling pathways of this compound are yet to be fully elucidated, the cytotoxic nature of many natural products containing the γ-hydroxybutenolide moiety suggests the induction of apoptosis as a primary mechanism of cell death. Based on studies of structurally related compounds, several signaling pathways can be postulated to be involved.

The intrinsic, or mitochondrial, pathway of apoptosis is a likely candidate. This compound, through the reactive γ-hydroxybutenolide moiety, may induce intracellular stress, such as the generation of reactive oxygen species (ROS). This stress can lead to the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytosol. Cytochrome c then participates in the formation of the apoptosome, a protein complex that activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to programmed cell death.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and its analogs.

Synthesis of this compound Analogs (General Approach)

The synthesis of analogs with modifications to the γ-hydroxybutenolide ring would be essential for a thorough SAR study. A general synthetic strategy would involve the isolation of a suitable labdane diterpenoid precursor from a natural source, followed by chemical modifications.

Protocol:

-

Isolation of Precursor: Isolate a suitable labdane diterpenoid precursor, such as Vitexolide A, from the leaves or aerial parts of a Vitex species using standard chromatographic techniques (e.g., silica gel column chromatography, HPLC).

-

Protection of Reactive Groups: Protect any reactive functional groups on the labdane core that are not intended for modification using appropriate protecting groups.

-

Modification of the γ-Hydroxybutenolide Ring:

-

Reduction: The lactone can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Alkylation/Acylation: The hydroxyl group can be alkylated or acylated to introduce different substituents.

-

Ring Opening: The lactone can be opened under basic or acidic conditions to form the corresponding hydroxy acid, which can then be further derivatized.

-

-

Deprotection: Remove the protecting groups from the labdane core under appropriate conditions.

-

Purification and Characterization: Purify the synthesized analogs using chromatographic methods and characterize their structures using spectroscopic techniques such as NMR (¹H, ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

-

Cell Seeding: Seed human cancer cells (e.g., HCT-116) and normal cells (e.g., MRC-5) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in a suitable culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare a series of dilutions of this compound and its analogs in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare a two-fold serial dilution of this compound and its analogs in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Conclusion and Future Directions

The available data strongly indicate that the γ-hydroxybutenolide moiety is a critical determinant of the cytotoxic and antibacterial activities of this compound. Its inherent reactivity likely enables interactions with key biological targets, leading to the observed pharmacological effects. However, to fully harness the therapeutic potential of this natural product, further in-depth research is imperative.

Future studies should focus on:

-

Systematic SAR Studies: A comprehensive library of this compound analogs with diverse modifications to the γ-hydroxybutenolide ring should be synthesized and evaluated to precisely map the structural requirements for optimal activity and selectivity.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound is crucial. This can be achieved through techniques such as proteomics, transcriptomics, and genetic knockdown/knockout studies.

-

In Vivo Efficacy and Toxicity: Promising analogs should be advanced to preclinical in vivo models to assess their therapeutic efficacy and safety profiles.

By pursuing these research avenues, the scientific community can pave the way for the development of novel and effective therapeutic agents based on the this compound scaffold, ultimately contributing to the advancement of human health.

Vitexolide E: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature dedicated specifically to Vitexolide E is currently limited. This guide summarizes the available data on this compound and supplements it with information on structurally related labdane diterpenoids isolated from the Vitex genus to provide a broader context for its potential therapeutic applications. Further research is necessary to fully elucidate the pharmacological profile of this compound.

Introduction

This compound is a labdane-type diterpenoid isolated from Vitex vestita.[1] Diterpenoids from the Vitex genus, a group of plants used in traditional medicine, have garnered scientific interest for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[2][3][4][5][6][7] This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its therapeutic potential, and includes available quantitative data, putative mechanisms of action, and detailed experimental protocols.

Quantitative Data

The currently available quantitative data for this compound is limited to its cytotoxic and antibacterial activities. To provide a comparative perspective, this section also includes data for other notable labdane diterpenoids from the Vitex genus.

Cytotoxic Activity

This compound has demonstrated moderate cytotoxic activity against human colorectal carcinoma (HCT-116) and human fetal lung fibroblast (MRC5) cell lines.[1]

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | HCT-116 | 1 < IC50s < 10 | [1] |

| This compound | MRC5 | 1 < IC50s < 10 | [1] |

| Vitepyrroloids A | CNE1 | 8.7 | [2] |

| Rotundifuran | - | - | [8] |

| Dihydrosolidagenone | - | - | [8] |

| Abietatriene 3β-ol | - | - | [8] |

Antimicrobial Activity

This compound has shown moderate antibacterial activity.[1] The following table includes Minimum Inhibitory Concentration (MIC) values for other diterpenoids from Vitex species against various microbes.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Negundol (diastereomer mix) | Fungi | 16-64 | [2] |

| 6α,7α-diacetoxy-13-hydroxy-8(9),14-labdadien | Mycobacterium tuberculosis H37Rv | 100 | [2][9] |

| 9-hydroxy-13(14)-labden-15,16-olide | Mycobacterium tuberculosis H37Rv | 100 | [9] |

| Isoambreinolide | Mycobacterium tuberculosis H37Rv | 25 | [9] |

| Compound 1 (from V. negundo) | Fungi | 16-64 |

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not available in the cited literature. However, based on standard methodologies for assessing cytotoxicity and antimicrobial activity, the following protocols can be inferred.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and is likely similar to the one used to determine the IC50 values of this compound.

Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50) in a given cell line (e.g., HCT-116).

Materials:

-

HCT-116 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HCT-116 cells into 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Antimicrobial Assay (Broth Microdilution Method)

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

This compound stock solution (in DMSO)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Incubator (37°C)

-

Resazurin solution (optional, as a viability indicator)

Procedure:

-

Preparation of Microtiter Plate: Add 100 µL of MHB to each well of a 96-well plate.

-

Serial Dilution: Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Add 10 µL of the standardized bacterial inoculum to each well.

-

Controls: Include a positive control (bacteria without this compound) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed. If using resazurin, a color change from blue to pink indicates bacterial growth.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound have not yet been elucidated. However, studies on other diterpenoids and extracts from Vitex species suggest potential mechanisms related to anti-inflammatory and anticancer activities.

Putative Anticancer Mechanism

Diterpenoids from Vitex species have been shown to induce apoptosis and inhibit cell cycle progression in cancer cells. A plausible mechanism of action for the cytotoxic effects of this compound could involve the modulation of key signaling pathways that regulate cell survival and proliferation, such as the NF-κB and PI3K/Akt pathways, which are commonly dysregulated in cancer.

Caption: Putative anticancer signaling pathway of this compound.

Putative Anti-inflammatory Mechanism

The anti-inflammatory properties of compounds from Vitex species are often attributed to the inhibition of pro-inflammatory mediators. This compound may exert anti-inflammatory effects by inhibiting enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), and by downregulating the production of pro-inflammatory cytokines such as TNF-α and IL-6, potentially through the inhibition of the NF-κB signaling pathway.

Experimental and Logical Workflows

The following diagrams illustrate a typical workflow for the isolation and characterization of a novel compound like this compound, and a logical diagram for its preclinical development.

Caption: General experimental workflow for isolation and characterization.

Caption: Logical progression of preclinical drug development.

Conclusion and Future Directions

This compound, a labdane diterpenoid from Vitex vestita, has demonstrated moderate cytotoxic and antibacterial activities in preliminary studies. While data specific to this compound is sparse, the broader family of Vitex diterpenoids exhibits significant therapeutic potential, particularly in the areas of oncology and inflammation.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the activity of pure this compound in a wider range of cancer cell lines and against a broader spectrum of microbial pathogens.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.

-

In Vivo Studies: Assessing the efficacy and safety of this compound in animal models of cancer and infectious diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to identify key structural features responsible for its biological activity and to potentially develop more potent and selective therapeutic agents.

The initial findings suggest that this compound is a promising natural product that warrants further investigation to unlock its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Traditional Medicinal Uses, Phytochemistry, Biological Properties, and Health Applications of Vitex sp. [mdpi.com]

- 3. Frontiers | A comprehensive review of ethnomedicinal approaches, phytochemical analysis, and pharmacological potential of Vitex trifolia L. [frontiersin.org]

- 4. ir.uitm.edu.my [ir.uitm.edu.my]

- 5. Terpenoids from Vitex trifolia and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]